Isodiazinon

Description

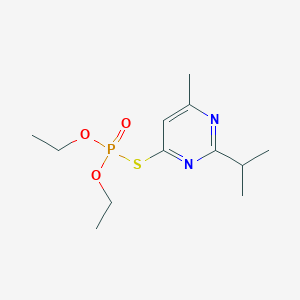

Structure

3D Structure

Properties

CAS No. |

82463-42-1 |

|---|---|

Molecular Formula |

C12H21N2O3PS |

Molecular Weight |

304.35 g/mol |

IUPAC Name |

4-diethoxyphosphorylsulfanyl-6-methyl-2-propan-2-ylpyrimidine |

InChI |

InChI=1S/C12H21N2O3PS/c1-6-16-18(15,17-7-2)19-11-8-10(5)13-12(14-11)9(3)4/h8-9H,6-7H2,1-5H3 |

InChI Key |

ICWWVIBLRJDIGR-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(OCC)SC1=NC(=NC(=C1)C)C(C)C |

Canonical SMILES |

CCOP(=O)(OCC)SC1=NC(=NC(=C1)C)C(C)C |

Synonyms |

2-isopropyl-6-methyl-4-S-pyrimidinyl diethylthiophosphate isodiazinon |

Origin of Product |

United States |

Foundational & Exploratory

Isodiazinon chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodiazinon, a structural isomer of the widely known organophosphate insecticide diazinon, is a compound of increasing interest in environmental science and toxicology. Formed through a thiono-thiolo rearrangement of its parent compound, often initiated by ultraviolet (UV) radiation, this compound exhibits distinct chemical and toxicological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of this compound. Detailed experimental protocols for its formation and analysis using modern chromatographic and spectroscopic techniques are presented. This document aims to serve as a comprehensive resource for researchers and professionals involved in the study of organophosphorus compounds and their environmental transformation products.

Chemical Structure and Identification

This compound, systematically named O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate, is characterized by the migration of the sulfur atom from a thiono (P=S) to a thiolo (P-S) position within the phosphate group of diazinon. This isomerization significantly alters the electronic and steric properties of the molecule.

Chemical Identifiers:

-

CAS Number: 82463-42-1[1]

-

Molecular Formula: C₁₂H₂₁N₂O₃PS

-

Molecular Weight: 304.35 g/mol [2]

-

IUPAC Name: S-[[4-(diethoxyphosphinothioyl)oxy]-2-isopropyl-6-methylpyrimidin-4-yl] O,O-diethyl phosphorothioate

-

Canonical SMILES: CCOP(=O)(OCC)SC1=NC(=NC(=C1)C)C(C)C

-

InChI Key: ICWWVIBLRJDIGR-UHFFFAOYSA-N[2]

Physicochemical Properties

| Property | This compound | Diazinon |

| Physical State | Not explicitly stated; likely a liquid or solid at room temperature. | Colorless to dark brown oily liquid.[3] |

| Melting Point | Data not available | >120 °C (decomposes)[3] |

| Boiling Point | Data not available | 306 °C[3] |

| Density | Data not available | 1.117 g/cm³[3] |

| Vapor Pressure | Data not available | 1.2 x 10⁻² Pa (at 25 °C)[3] |

| Water Solubility | Transformation products of diazinon, including this compound, are noted to be more polar than the parent compound, which may increase their water solubility. | Slightly soluble (0.004 g/100 mL)[3] |

| logP (Octanol-Water Partition Coefficient) | Data not available | 3.3 |

| pKa | Data not available | 2.6 |

Synthesis and Formation

This compound is primarily formed through the photochemical rearrangement of diazinon. This thiono-thiolo isomerization can be induced by UV irradiation.[2]

Logical Workflow for this compound Formation

Caption: General workflow for the photochemical formation of this compound from diazinon.

Experimental Protocol: Photochemical Conversion of Diazinon to this compound

This protocol is a generalized procedure based on common methods for inducing thiono-thiolo rearrangement of organophosphorus pesticides.

Objective: To synthesize this compound from diazinon via UV irradiation.

Materials:

-

Diazinon standard

-

Solvent (e.g., methanol, acetonitrile, or water to simulate environmental conditions)

-

UV photoreactor equipped with a mercury or xenon lamp

-

Quartz reaction vessel

-

Stirring plate and stir bar

-

Volumetric flasks and pipettes

-

Analytical instruments (HPLC-UV, GC-MS)

Procedure:

-

Preparation of Diazinon Solution: Prepare a standard solution of diazinon in the chosen solvent at a known concentration (e.g., 10-50 mg/L).

-

Photoreaction:

-

Transfer the diazinon solution to the quartz reaction vessel and place it in the UV photoreactor.

-

Irradiate the solution with the UV lamp for a defined period. The duration of irradiation will depend on the lamp intensity and the desired conversion rate. It is recommended to take aliquots at different time intervals to monitor the reaction progress.

-

Maintain constant stirring throughout the irradiation process to ensure homogenous exposure.

-

Control the temperature of the reaction vessel, if possible, as heat can also influence the rearrangement.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the reaction mixture.

-

Analyze the sample using a validated analytical method (e.g., HPLC-UV or GC-MS) to quantify the decrease in diazinon concentration and the formation of this compound. A reverse-phase HPLC method is commonly employed for such analyses.[2]

-

Analytical Characterization

The identification and quantification of this compound are typically achieved using chromatographic and spectroscopic techniques.

Chromatographic Methods

4.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis of this compound

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or triple quadrupole).

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for organophosphate pesticide analysis.

-

Injector: Splitless injection is often preferred for trace analysis.

-

Injector Temperature: ~250 °C

-

-

Oven Temperature Program:

-

Initial temperature: 70-80 °C, hold for 1-2 minutes.

-

Ramp: Increase to 280-300 °C at a rate of 10-20 °C/min.

-

Final hold: Hold at the final temperature for 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

Mass Range: m/z 50-400.

-

Characteristic ions for this compound would need to be determined from its mass spectrum, but would likely include fragments related to the pyrimidinyl moiety and the diethyl phosphorothioate group.

-

4.1.2. High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of less volatile or thermally labile compounds.

Experimental Protocol: HPLC Analysis of this compound

-

Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically used.[2]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, or methanol and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. A common starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

-

Flow Rate: 0.8-1.2 mL/min.

-

Detection Wavelength: The optimal wavelength for detection would need to be determined by acquiring a UV-Vis spectrum of this compound. Based on the pyrimidine chromophore, a wavelength in the range of 220-280 nm would be a reasonable starting point for method development.

-

Injection Volume: 10-20 µL.

Spectroscopic Methods

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show signals for the ethyl groups (triplet and quartet), the isopropyl group (doublet and septet), the methyl group on the pyrimidine ring (singlet), and a proton on the pyrimidine ring (singlet).

-

¹³C NMR: The spectrum would display distinct signals for each of the 12 carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.

-

³¹P NMR: A single signal would be expected in the phosphorothioate region.

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the this compound molecule.

Expected Characteristic Absorptions:

-

P=O stretch: A strong absorption band is expected in the region of 1250-1300 cm⁻¹.

-

P-O-C stretch: Strong absorptions in the 1000-1100 cm⁻¹ region.

-

P-S-C stretch: Absorptions in the 600-800 cm⁻¹ region.

-

C=N and C=C stretches (pyrimidine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H stretches (aliphatic): Bands just below 3000 cm⁻¹.

4.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for monitoring the formation of this compound from diazinon. The pyrimidine ring system is the primary chromophore in the molecule. The absorption maximum (λmax) would need to be determined experimentally, but it is expected to be in the UV region, likely between 220 and 280 nm.

Toxicological Properties

This compound is known to be an inhibitor of the enzyme acetylcholinesterase, a common mechanism of action for organophosphate pesticides.

Acute Toxicity:

-

Oral LD₅₀ (rat): 65 mg/kg body weight. It is noteworthy that "aged" technical diazinon, which contains increased concentrations of this compound and other degradation products, has been shown to be significantly more toxic than freshly prepared diazinon.

Signaling and Experimental Workflows

Thiono-Thiolo Rearrangement of Diazinon

Caption: Photochemically induced thiono-thiolo rearrangement of diazinon to this compound.

General Experimental Workflow for this compound Analysis

Caption: A typical workflow for the analysis of this compound in complex matrices.

Conclusion

This compound represents an important transformation product of diazinon with distinct chemical and toxicological characteristics. This guide has provided a comprehensive overview of its structure, properties, synthesis, and analysis. The detailed experimental protocols and diagrams are intended to facilitate further research into this compound's environmental fate and toxicological significance. As analytical capabilities continue to improve, a more complete understanding of the prevalence and impact of this compound and other pesticide transformation products will be essential for accurate environmental risk assessment.

References

An In-Depth Technical Guide to the Synthesis of Isodiazinon via Diazinon Isomerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the synthesis of isodiazinon, a potent cholinesterase inhibitor, through the isomerization of its precursor, diazinon. The core of this transformation lies in the thiono-thiolo rearrangement, a well-documented reaction in organophosphorus chemistry. This guide details the theoretical basis of this isomerization, outlines a feasible experimental protocol based on available literature, and presents the analytical techniques necessary for the characterization of the resulting this compound. The information is structured to be a valuable resource for researchers in agrochemistry, toxicology, and drug development.

Introduction

Diazinon, chemically known as O,O-diethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) phosphorothioate, is a widely recognized organophosphate insecticide.[1][2] Its isomer, this compound, or O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate, is formed through a thiono-thiolo rearrangement.[3] While often found as an impurity in commercial diazinon preparations, this compound has garnered interest due to its own significant biological activity, notably its potent inhibition of acetylcholinesterase.[3] Understanding the synthesis of this compound is crucial for a complete toxicological profile of diazinon and for the potential development of new active compounds.

Chemical Structures:

| Compound | Chemical Name | CAS Number | Molecular Formula |

| Diazinon | O,O-diethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) phosphorothioate | 333-41-5 | C12H21N2O3PS |

| This compound | O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate | 14620-44-1 | C12H21N2O3PS |

The Thiono-Thiolo Rearrangement Mechanism

The isomerization of diazinon to this compound is a classic example of a thiono-thiolo rearrangement. This reaction involves the migration of an alkyl group (in this case, an ethyl group) from an oxygen atom to a sulfur atom within the phosphorothioate moiety.

Caption: Isomerization of Diazinon to this compound.

This rearrangement is typically induced thermally and is believed to proceed through a six-membered ring-like transition state. The driving force for this reaction is the formation of the more thermodynamically stable P=O bond in the thiolo isomer compared to the P=S bond in the thiono form.

Experimental Protocol: Thermal Isomerization of Diazinon

References

- 1. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. Separation of impurities in diazinon preparations and their effect on porphyrin biosynthesis in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Isodiazinon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodiazinon, a thiono-thiolo rearrangement isomer of the organophosphate insecticide diazinon, is presumed to share the same core mechanism of action as its parent compound and other organophosphates: the inhibition of acetylcholinesterase (AChE). This guide provides a detailed examination of this mechanism, drawing from the extensive research on diazinon due to the limited availability of direct toxicological and kinetic data for this compound itself. The primary mode of action involves the irreversible phosphorylation of the serine hydroxyl group within the active site of AChE, leading to an accumulation of the neurotransmitter acetylcholine (ACh) in cholinergic synapses. This results in hyperstimulation of muscarinic and nicotinic receptors, causing a range of neurotoxic effects. This document outlines the molecular interactions, signaling pathway disruptions, and the standard experimental protocols used to assess acetylcholinesterase inhibition.

Introduction to this compound

This compound, chemically known as O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate, is formed from its more common isomer, diazinon, through a thiono-thiolo rearrangement, a process that can be induced by ultraviolet (UV) irradiation.[1] While diazinon has been extensively studied, specific research on the biological activity and mechanism of action of this compound is limited. However, based on its structural similarity as an organophosphorus compound, its primary molecular target is confidently predicted to be acetylcholinesterase (AChE), a critical enzyme in neurotransmission.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The principal toxic effect of organophosphates like diazinon, and by extension this compound, is the inhibition of acetylcholinesterase.[2][3][4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid, a crucial step for terminating nerve impulses at cholinergic synapses.

Metabolic Activation

Organophosphorus pesticides containing a thiono (P=S) group, such as diazinon and this compound, are not potent inhibitors of AChE themselves. They require metabolic activation to their corresponding oxon (P=O) analogs. In the case of diazinon, it is metabolized by cytochrome P450 enzymes in the liver to form diazoxon, which is a much more potent inhibitor of AChE.[5] It is highly probable that this compound undergoes a similar bioactivation to form an "isodiazoxon" analog, which would be the primary active toxicant.

Molecular Interaction with Acetylcholinesterase

The active site of AChE contains a catalytic triad of serine, histidine, and glutamate. The oxon metabolite of the organophosphate acts as a substrate mimic and binds to the active site. The phosphorus atom of the organophosphate is then attacked by the hydroxyl group of the serine residue. This results in the phosphorylation of the serine hydroxyl group, forming a stable, covalent bond.[2] This phosphorylated enzyme is now inactive and unable to hydrolyze acetylcholine.

Over time, this phosphorylated enzyme complex can undergo a process called "aging," which involves the loss of an alkyl group from the phosphorus. This "aged" enzyme is even more resistant to reactivation, leading to a practically irreversible inhibition of AChE.

Downstream Signaling Pathway Disruption

The inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine continuously stimulates both muscarinic and nicotinic acetylcholine receptors on the postsynaptic membrane.

-

Muscarinic Receptor Overstimulation: Leads to symptoms such as increased salivation, lacrimation, urination, defecation, gastrointestinal cramping, and emesis (SLUDGE syndrome), as well as bradycardia and bronchospasm.

-

Nicotinic Receptor Overstimulation: Initially causes muscle fasciculations and cramping, which can progress to weakness and flaccid paralysis, including paralysis of the respiratory muscles. In the central nervous system, it can lead to anxiety, restlessness, confusion, seizures, and ultimately, coma and respiratory depression.

The following diagram illustrates the signaling pathway at a cholinergic synapse and its disruption by an organophosphate like this compound.

Caption: Signaling at a cholinergic synapse and its inhibition by this compound (oxon).

Quantitative Data

Table 1: Acute Toxicity of Diazinon

| Species | Route | LD50 (mg/kg) | Reference |

| Rat (female) | Oral | 1160 | [7] |

| Rat (male) | Oral | 1340 | [7] |

| Rat | Dermal | >2020 | [7] |

| Mallard Duck | Oral | 6.38 | [8] |

Table 2: Comparative Toxicity of Diazinon and its Metabolite Diazoxon on HepG2 Cells [5]

| Compound | Exposure Time | Effect | Concentration for Significant Effect |

| Diazinon | 24h, 48h | Inhibition of cell proliferation | > 25 µM |

| Diazoxon | 24h, 48h | Inhibition of cell proliferation | ≥ 25 µM (more potent than Diazinon) |

| Diazinon | 24h, 48h | Reduction in cell viability | > 25 µM |

| Diazoxon | 24h, 48h | Reduction in cell viability | ≥ 25 µM (more potent than Diazinon) |

Experimental Protocols

The standard method for determining the in vitro inhibition of AChE by compounds like this compound is the Ellman assay.[3][9] This spectrophotometric method is widely used for its simplicity, reliability, and suitability for high-throughput screening.

Principle of the Ellman Assay

The Ellman assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetic acid. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color change is proportional to the AChE activity. The presence of an inhibitor like this compound will reduce the rate of this reaction.

Typical Experimental Workflow for AChE Inhibition Assay

The following diagram outlines a typical workflow for assessing AChE inhibition using the Ellman method.

Caption: Experimental workflow for determining AChE inhibition by this compound using the Ellman assay.

Conclusion

The mechanism of action of this compound is, with a high degree of certainty, the inhibition of acetylcholinesterase, consistent with its classification as an organophosphorus compound. This action is likely potentiated by metabolic activation to an oxon analog. The resulting accumulation of acetylcholine leads to cholinergic hyperstimulation, which is the basis of its toxicity. While direct experimental data for this compound remains scarce, the well-established knowledge of diazinon and other organophosphates provides a robust framework for understanding its biological effects. Further research is warranted to quantify the specific inhibitory potency (IC50) and kinetic parameters of this compound and its metabolites on AChE to fully characterize its toxicological profile.

References

- 1. This compound | 82463-42-1 | Benchchem [benchchem.com]

- 2. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 3. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of biotransformation in the diazinon-induced toxicity in HepG2 cells and antioxidant protection by tetrahydrocurcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative toxicity of chlorpyrifos, diazinon, malathion and their oxon derivatives to larval Rana boylii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diazinon Technical Fact Sheet [npic.orst.edu]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isodiazinon (CAS Number: 82463-42-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodiazinon, with the Chemical Abstracts Service (CAS) number 82463-42-1, is an organophosphate compound and a thiono-thiolo isomer of the widely used insecticide, diazinon. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, known toxicological data, and putative mechanisms of action. It is intended to serve as a foundational resource for researchers in toxicology, environmental science, and drug development. While this compound is primarily known as a transformation product of diazinon, its distinct toxicological profile warrants specific investigation. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the key biochemical pathways associated with its mode of action.

Chemical and Physical Properties

This compound, chemically named O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate, is formed from its thiono isomer, diazinon, through a thiono-thiolo rearrangement.[1] This structural isomerization involves the migration of the sulfur atom from a P=S bond to a P-S-C bond, which can be initiated by factors such as ultraviolet (UV) radiation.[2] This alteration in molecular structure is significant as it can modify the compound's chemical reactivity and toxicological properties.

| Property | Value | Reference |

| CAS Number | 82463-42-1 | |

| Molecular Formula | C12H21N2O3PS | [3][4] |

| Molecular Weight | 304.35 g/mol | [3][4] |

| IUPAC Name | 4-[ethoxy(ethylsulfanyl)phosphoryl]oxy-6-methyl-2-propan-2-ylpyrimidine | [3][4] |

| Synonyms | S-Ethyl Diazinon, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate | [4] |

Synthesis

This compound is primarily formed through the isomerization of diazinon. This thiono-thiolo rearrangement can be induced photochemically.[2]

Experimental Protocol: Photochemical Isomerization of Diazinon (General Procedure)

-

Preparation of Diazinon Solution: Prepare a solution of diazinon of known concentration in a photochemically inert solvent (e.g., hexane or acetonitrile).

-

Irradiation: Transfer the solution to a quartz reaction vessel. Irradiate the solution with a UV light source (e.g., a medium-pressure mercury lamp) at a controlled temperature. The wavelength of irradiation should be selected to correspond with the absorption maximum of diazinon.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to observe the disappearance of the diazinon peak and the appearance of the this compound peak.

-

Isolation and Purification: Once the desired conversion is achieved, the solvent is removed under reduced pressure. The resulting residue, containing a mixture of diazinon and this compound, can be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.

-

Characterization: The purified this compound should be characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and Mass Spectrometry (MS) to confirm its structure and purity.

Toxicological Profile

The toxicological data for this compound is limited, with most information being in the context of its co-occurrence with diazinon. "Aged" technical diazinon has been noted to exhibit increased toxicity, a phenomenon attributed in part to the formation of this compound and other pyrophosphates.[1]

Acute Toxicity

| Endpoint | Value | Species | Route | Reference |

| LD50 | 65 mg/kg body weight | Not specified | Oral |

Comparative Toxicity

For context, the parent compound, diazinon, has an IC50 for acetylcholinesterase inhibition of 24.45 µM.[5] A specific IC50 value for this compound's inhibition of acetylcholinesterase is not currently available in the literature, which represents a significant data gap.

Mechanism of Action

As an organophosphate, this compound is expected to exert its toxicity primarily through the inhibition of acetylcholinesterase (AChE). Additionally, there is evidence to suggest it may also inhibit ferrochelatase.

Acetylcholinesterase Inhibition

The primary mechanism of toxicity for most organophosphates is the irreversible inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.

Ferrochelatase Inhibition

This compound has been reported to cause the accumulation of porphyrins, which suggests the inhibition of ferrochelatase. This enzyme catalyzes the final step in the heme biosynthesis pathway, the insertion of ferrous iron into protoporphyrin IX.

Experimental Protocols

The following are generalized protocols for assessing the key mechanisms of action of this compound.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

-

Reagent Preparation:

-

Phosphate Buffer (e.g., 0.1 M, pH 8.0).

-

Acetylthiocholine iodide (ATCI) solution (substrate).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent).

-

Acetylcholinesterase (AChE) enzyme solution.

-

This compound solutions of varying concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add phosphate buffer, DTNB solution, and the this compound solution (or solvent control).

-

Add the AChE enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of AChE inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[6]

-

In Vitro Ferrochelatase Activity Assay

This assay measures the enzymatic activity of ferrochelatase by quantifying the formation of a metalloporphyrin.

-

Reagent Preparation:

-

Assay Buffer (e.g., Tris-HCl with detergent).

-

Protoporphyrin IX (substrate).

-

A divalent metal salt solution (e.g., ferrous sulfate or zinc acetate).

-

Ferrochelatase enzyme preparation (e.g., mitochondrial extract or purified enzyme).

-

This compound solutions of varying concentrations.

-

Stop solution (e.g., an organic solvent mixture to halt the reaction).

-

-

Assay Procedure:

-

Pre-incubate the ferrochelatase enzyme preparation with different concentrations of this compound (or solvent control) in the assay buffer.

-

Initiate the reaction by adding protoporphyrin IX and the metal salt solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding the stop solution.

-

Centrifuge to pellet any precipitated protein.

-

-

Quantification of Product:

-

Analyze the supernatant by HPLC with fluorescence or UV-Vis detection to quantify the amount of metalloporphyrin (e.g., heme or zinc-protoporphyrin) formed.

-

-

Data Analysis:

-

Calculate the rate of metalloporphyrin formation for each this compound concentration and compare it to the control to determine the percentage of inhibition.

-

Determine the IC50 value for ferrochelatase inhibition by this compound.

-

Analytical Methods

The detection and quantification of this compound, particularly in the presence of its isomer diazinon, requires robust analytical techniques.

Chromatographic Separation

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a suitable method for the separation of this compound from diazinon and other related compounds. A mobile phase consisting of a gradient of water and an organic solvent like acetonitrile or methanol is typically employed. Detection can be achieved using a UV detector.

-

Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) or a nitrogen-phosphorus detector (NPD) offers high sensitivity and selectivity for the analysis of this compound. Derivatization is generally not required for these volatile compounds. The choice of the GC column (e.g., a non-polar or mid-polar capillary column) is critical for achieving good separation from diazinon.

Conclusion and Future Directions

This compound is a toxicologically relevant isomer of diazinon. While its primary mechanisms of action are believed to be the inhibition of acetylcholinesterase and ferrochelatase, there is a significant lack of quantitative data, including a specific IC50 value for AChE inhibition and a detailed, reproducible synthesis protocol. Further research is warranted to fully characterize the toxicological profile of this compound, its environmental fate, and its potential impact on non-target organisms. The development of certified reference standards and validated analytical methods is crucial for accurate risk assessment. For professionals in drug development, understanding the structure-activity relationships of organophosphate isomers like this compound could provide insights into designing more selective and less toxic compounds.

References

- 1. This compound | 82463-42-1 | Benchchem [benchchem.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Buy Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester | 14620-44-1 [smolecule.com]

- 4. Phosphorothioic acid, O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) ester | C12H21N2O3PS | CID 44149816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Isodiazinon

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodiazinon, with the CAS Number 82463-42-1, is an organophosphorus compound that is an isomer of the widely used insecticide, diazinon.[1][2][3] It is formed from diazinon through a thiono-thiolo rearrangement, a reaction that alters the molecule's electronic and steric properties by shifting a sulfur atom.[1] This transformation can be induced by factors such as ultraviolet (UV) irradiation.[1] While diazinon has been extensively studied, this compound is of significant interest to researchers and environmental scientists as a transformation product that may exhibit its own unique toxicological and environmental fate characteristics. This guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols for their determination, and visualizes key chemical and biological processes.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. It is important to note that much of the publicly available data is predicted and should be confirmed through experimental validation.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 82463-42-1 | [1][2][3] |

| Molecular Formula | C12H21N2O3PS | [1][2][3][4] |

| Molecular Weight | 304.35 g/mol | [1][2][3] |

| IUPAC Name | O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate | [1] |

| Canonical SMILES | CCOP(=O)(OCC)SC1=NC(=NC(=C1)C)C(C)C | [4] |

| InChI Key | ICWWVIBLRJDIGR-UHFFFAOYSA-N | [1][4] |

Table 2: Physical and Chemical Constants of this compound

| Property | Value | Remarks | Source |

| Boiling Point | 379.9 °C at 760 mmHg | Predicted | [4] |

| Density | 1.17 g/cm³ | Predicted | [4] |

| Refractive Index | 1.51 | Predicted | [4] |

| Flash Point | 183.5 °C | Predicted | [4] |

| Partition Coefficient (logP) | 2.92 | Predicted | [4] |

| Stability | Subject to photodegradation and hydrolysis (rate is pH and temperature dependent) | - | [1] |

Experimental Protocols

Determination of Melting Point (OECD Guideline 102)

This method determines the temperature at which a substance transitions from a solid to a liquid.

-

Apparatus : A capillary tube melting point apparatus.

-

Procedure : A small, finely powdered sample of this compound is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range from the initial melting to complete liquefaction is recorded.

Determination of Boiling Point (OECD Guideline 103)

This method is used to determine the boiling point of a substance.

-

Apparatus : A dynamic method using a boiling flask, condenser, and thermometer.

-

Procedure : A sample of this compound is placed in the boiling flask. The pressure is reduced, and the sample is heated. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure.

Determination of Water Solubility (OECD Guideline 105)

This guideline describes the column elution method and the flask method for determining the water solubility of a substance.

-

Apparatus : For the flask method, a constant temperature water bath, flasks, and an analytical method for quantification (e.g., HPLC).

-

Procedure : An excess amount of this compound is stirred in water at a constant temperature until equilibrium is reached. The solution is then filtered, and the concentration of this compound in the aqueous phase is determined. This is repeated at various temperatures.

Determination of the Partition Coefficient (n-octanol/water) (OECD Guideline 107)

This method measures the hydrophobicity of a substance.

-

Apparatus : Shake-flask apparatus, centrifuge, and an analytical method for quantification.

-

Procedure : A solution of this compound in either n-octanol or water is prepared. This solution is then mixed with the other solvent in a flask and shaken until equilibrium is reached. The phases are separated by centrifugation, and the concentration of this compound in each phase is determined. The partition coefficient (logP) is the logarithm of the ratio of the concentrations in the n-octanol and water phases.

Key Chemical and Biological Pathways

Formation of this compound from Diazinon

This compound is formed from its isomer, diazinon, through a thiono-thiolo rearrangement. This is a common reaction in organophosphorus chemistry where a P=S (thiono) bond is converted to a P-S (thiolo) bond.

Caption: Formation of this compound from Diazinon.

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphorus compounds, this compound is expected to act as an inhibitor of the enzyme acetylcholinesterase (AChE).[5] AChE is crucial for breaking down the neurotransmitter acetylcholine in the nervous system. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerves and potential toxicity. The phosphorus atom in this compound attacks the serine residue in the active site of AChE, forming a stable, phosphorylated enzyme that is no longer functional.

References

An In-Depth Technical Guide to Isodiazinon (C₁₂H₂₁N₂O₃PS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodiazinon, a potent organophosphate and isomer of the widely used insecticide diazinon, presents significant interest to the scientific community due to its distinct toxicological profile. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, mechanism of action, and toxicological effects. All quantitative data are summarized in structured tables for comparative analysis. Detailed experimental protocols for key analytical and biological assays are provided, alongside visual representations of relevant signaling pathways and workflows to facilitate a deeper understanding of this compound.

Introduction

This compound, with the molecular formula C₁₂H₂₁N₂O₃PS, is the S-isomer of diazinon, formed through a thiono-thiolo rearrangement. This structural isomerization significantly alters its biological activity, rendering it a more potent acetylcholinesterase inhibitor and, consequently, a more toxic compound. The study of this compound is crucial for understanding the environmental fate and toxicology of diazinon-based pesticides, as this transformation can occur under certain environmental conditions. This guide aims to provide researchers and drug development professionals with a detailed technical resource on this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁N₂O₃PS | [1][2] |

| Molecular Weight | 304.35 g/mol | [1] |

| CAS Number | 82463-42-1 | [1][2] |

| IUPAC Name | O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate | [1] |

| Appearance | Not explicitly stated, but organophosphates are often oily liquids. | |

| Solubility | Data not available for this compound. Diazinon is sparingly soluble in water. |

Synthesis

Logical Workflow for this compound Synthesis via Thiono-Thiolo Rearrangement

Caption: Logical workflow for the synthesis of this compound from diazinon.

Analytical Methodology

Accurate quantification of this compound is essential for toxicological and environmental studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed for the analysis of organophosphorus pesticides.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following is a general protocol for the analysis of organophosphates in a biological matrix, which can be adapted for this compound.

Experimental Protocol: GC-MS Analysis of this compound in Blood

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of plasma, add an internal standard.

-

Add 5 mL of a mixture of dichloromethane, 2-propanol, and heptane.

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 280 °C at a rate of 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) mode at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity, monitoring characteristic ions of this compound.

-

Workflow for GC-MS Analysis

Caption: General workflow for the GC-MS analysis of this compound.

Mechanism of Action and Toxicology

Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.

Table 2: Comparative Acute Toxicity and AChE Inhibition

| Compound | Acute Oral LD₅₀ (rat) | AChE Inhibition IC₅₀ (human RBC) | Reference |

| This compound | 65 mg/kg | Data Not Available | [1] |

| Diazinon | 300 - 400 mg/kg | 24.45 µM | [3] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagents:

-

Acetylthiocholine iodide (ATCI) - substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - chromogen.

-

Phosphate buffer (pH 8.0).

-

Acetylcholinesterase (AChE) enzyme solution.

-

This compound solutions of varying concentrations.

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

-

Add different concentrations of this compound to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate (ATCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Organophosphate exposure has been shown to induce oxidative stress, which can, in turn, activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways, including ERK, JNK, and p38, are involved in regulating cellular processes such as inflammation, apoptosis, and cell survival. While specific studies on this compound's effect on this pathway are limited, it is plausible that its toxicity is mediated, in part, through the activation of these stress-related kinases.

Hypothesized Signaling Pathway of this compound-Induced Cellular Stress

Caption: Hypothesized MAPK signaling cascade activated by this compound.

Experimental Protocol: Western Blot for Phosphorylated MAPKs

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., neuronal cells) to a suitable confluency.

-

Treat the cells with various concentrations of this compound for different time points.

-

-

Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK. Also, probe for total p38, JNK, and ERK as loading controls.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated MAPKs.

-

Conclusion

This compound is a significantly more toxic isomer of diazinon, primarily due to its enhanced inhibition of acetylcholinesterase. This technical guide has provided a consolidated resource for researchers, outlining its key properties, analytical methods for its detection, and its mechanisms of toxicity. The provided experimental protocols and pathway diagrams serve as a foundation for further investigation into the specific biological effects of this important organophosphate compound. Further research is warranted to fully elucidate the toxicological profile of this compound, including its specific IC₅₀ for AChE and its detailed effects on cellular signaling pathways. Such data will be invaluable for a comprehensive risk assessment of diazinon and its transformation products.

References

An In-depth Technical Guide on the Isodiazinon Thiono-Thiolo Rearrangement from Diazinon

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thiono-thiolo rearrangement of diazinon to isodiazinon. It covers the underlying chemical principles, factors influencing the transformation, experimental considerations, and analytical methodologies for monitoring the rearrangement. This document is intended to serve as a valuable resource for researchers in agrochemistry, environmental science, and toxicology.

Introduction to the Thiono-Thiolo Rearrangement

The thiono-thiolo rearrangement is a well-documented isomerization reaction in organophosphorus chemistry, particularly within the phosphorothioate class of compounds to which diazinon belongs. This rearrangement involves the migration of an alkyl or aryl group from an oxygen atom to the sulfur atom, converting a thionoester (P=S) into its corresponding thioloester (P=O) isomer. In the case of diazinon, this intramolecular rearrangement leads to the formation of its isomer, this compound.

This transformation is of significant interest as the resulting thiolo-isomers can exhibit different toxicological and environmental properties compared to their thiono-precursors. Understanding the conditions that promote this rearrangement is crucial for assessing the environmental fate and potential risks associated with diazinon use.

The Diazinon to this compound Rearrangement Pathway

The rearrangement of diazinon to this compound involves the conversion of the P=S (thiono) moiety to a P=O (thiolo) moiety, with a concurrent migration of the pyrimidinyl group from the oxygen to the sulfur atom.

Figure 1: Proposed pathway for the thiono-thiolo rearrangement of diazinon to this compound.

Factors Influencing the Rearrangement

The thiono-thiolo rearrangement can be induced by several factors, primarily heat and ultraviolet (UV) radiation. The stability of diazinon is also influenced by pH.

-

Temperature: Diazinon is reported to decompose at temperatures above 120°C. While specific studies on the thermal rearrangement to this compound are scarce, it is plausible that elevated temperatures could induce this isomerization, likely in competition with degradation pathways.

-

UV Radiation: The formation of this compound has been observed during the photolysis of diazinon in soil aqueous suspensions under UV light.[1] This indicates that photochemical energy input is a key driver for this rearrangement.

-

pH: Diazinon is most stable in a neutral to slightly alkaline pH range (6.0 to 8.0). Extreme pH conditions tend to favor hydrolysis and other degradation pathways over the thiono-thiolo rearrangement.

Quantitative Data Summary

Quantitative data specifically for the diazinon to this compound rearrangement is limited in the available literature. The formation of this compound has been identified as a transformation product, but detailed kinetic studies and yield quantifications are not extensively reported. The following table summarizes the conditions under which the formation of this compound has been observed.

| Parameter | Condition | Observed Products | Reference |

| Inducing Factor | UV light | This compound, Diazoxon, Hydroxydiazinon | [1] |

| Matrix | Soil aqueous suspension | This compound, Diazoxon, Hydroxydiazinon | [1] |

| Diazinon Stability | Decomposes > 120°C; Stable at pH 6.0-8.0 | Not specified for rearrangement |

Experimental Protocols

Photochemical Rearrangement of Diazinon

Objective: To induce the thiono-thiolo rearrangement of diazinon to this compound using UV irradiation and to monitor the reaction progress.

Materials:

-

Diazinon standard

-

High-purity water (HPLC grade)

-

Soil matrix (e.g., sterilized loam)

-

Quartz photoreactor

-

UV lamp (e.g., medium-pressure mercury lamp)

-

Magnetic stirrer

-

Analytical instruments: HPLC-UV, GC-MS

Procedure:

-

Preparation of Diazinon Suspension: Prepare a stock solution of diazinon in a suitable organic solvent (e.g., acetonitrile). Spike a known amount of this stock solution into a soil-water suspension within the quartz photoreactor to achieve the desired initial concentration of diazinon. The final solvent concentration should be kept low to minimize its effect on the reaction.

-

Photoreaction: Place the photoreactor under the UV lamp and begin irradiation. Maintain constant stirring throughout the experiment to ensure a homogenous suspension. It is advisable to control the temperature of the reactor, as heat can also influence the reaction.

-

Sampling: At predetermined time intervals, withdraw aliquots from the reactor.

-

Sample Preparation: Immediately quench the reaction in the withdrawn sample (e.g., by placing it in the dark and on ice). Extract the diazinon and its transformation products from the aqueous-soil matrix using an appropriate solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method.

-

Analysis: Analyze the extracted samples using HPLC-UV for quantitative monitoring of diazinon depletion and this compound formation. Confirm the identity of this compound and other photoproducts using GC-MS.

Analytical Methodology

The analysis of diazinon and its isomers/degradation products typically involves chromatographic techniques.

Table 2: Analytical Methods for Diazinon and its Transformation Products

| Analytical Technique | Column | Detector | Sample Preparation | Reference |

| GC-MS | Capillary column (e.g., DB-5ms) | MS | LLE or SPE | General analytical chemistry references |

| HPLC-UV | C18 reverse-phase | UV | LLE or SPE | General analytical chemistry references |

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for studying the thiono-thiolo rearrangement of diazinon.

References

Environmental fate and transport of Isodiazinon

An In-depth Technical Guide on the Environmental Fate and Transport of Isodiazinon

Introduction

This compound, or O,S-diethyl O-(2-isopropyl-6-methyl-pyrimidin-4-yl) phosphorothioate, is an isomer of the widely used organophosphate insecticide, diazinon.[1] Its formation occurs through a thiono-thiolo rearrangement of diazinon, a process that can be initiated by environmental factors such as ultraviolet (UV) radiation.[1][2] This structural isomerization involves the migration of a sulfur atom, which significantly alters the molecule's electronic and steric properties, thereby influencing its chemical behavior, environmental persistence, and toxicological profile.[1] While diazinon's environmental fate has been extensively studied, specific data on this compound is less common. Therefore, understanding the environmental behavior of this compound is intrinsically linked to that of its parent compound. This guide provides a comprehensive overview of the environmental fate and transport of this compound, leveraging data from diazinon to infer its behavior and highlighting key transformation processes.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. While specific experimental values for this compound are scarce, the properties of its parent isomer, diazinon, provide a crucial baseline for predicting its behavior. The thiono-thiolo rearrangement alters the polarity and structure, which would be expected to modify values such as water solubility and the octanol-water partition coefficient.

Table 1: Physicochemical Properties of Diazinon (this compound Precursor)

| Property | Value for Diazinon | Reference |

| Molecular Formula | C12H21N2O3PS | [1] |

| Vapor Pressure | 1.2 x 10⁻² Pa (25 °C) | [3] |

| Water Solubility | Sparingly soluble | [3] |

| Octanol-Water Partition Coefficient (Kow) | Log Kow = 3.3 | Inferred from mobility |

| Organic Carbon-Water Partition Coefficient (Koc) | 40 - 432 | [2][4][5] |

| Henry's Law Constant | 1.4 x 10⁻⁶ atm·m³/mol | [2] |

Note: this compound shares the same molecular formula as diazinon. The structural rearrangement is expected to slightly alter its polarity, which would affect its solubility and partition coefficients.

Environmental Fate and Degradation Pathways

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, both abiotic and biotic.

Abiotic Degradation

Abiotic processes are non-biological transformations that play a critical role in the environmental fate of this compound, particularly in its formation.

-

Photolysis: The primary formation pathway for this compound in the environment is the photodegradation of diazinon. Studies have shown that diazinon, when exposed to UV irradiation in a water/soil suspension, can be converted to this compound, among other products.[2] The presence of substances like titanium dioxide, hydrogen peroxide, or natural water from rivers and lakes can enhance this photodegradation process.[2]

-

Oxidation/Reduction: Detailed information on the specific oxidation and reduction pathways for this compound is scarce.[1] For organophosphorus pesticides in general, these reactions are important degradation mechanisms.[1] The parent compound, diazinon, can be oxidized to form diazoxon, a more toxic metabolite.[1][2]

Biotic Degradation

Microbial degradation is a major pathway for the dissipation of diazinon in soil and water.[4][5][6] Various microbial strains have been identified that can effectively break down diazinon.[6] Although specific studies on the microbial degradation of this compound are limited, it is plausible that similar enzymatic pathways could contribute to its breakdown, given the structural similarities. The primary degradation product of diazinon in soil and water is 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP or oxypyrimidine).[2]

Environmental Transport

The movement of this compound between different environmental compartments—soil, water, and air—is dictated by its physicochemical properties and environmental conditions.

Mobility in Soil

The mobility of a pesticide in soil is largely determined by its tendency to adsorb to soil particles, a property quantified by the organic carbon-water partition coefficient (Koc).

-

Sorption and Leaching: Diazinon has Koc values ranging from 40 to 432, classifying it as moderately mobile in soils.[2][4][5] Its mobility, and therefore its potential to leach into groundwater, is higher in soils with low organic matter content (<3%).[2] Soil pH, clay content, and soil moisture also influence its sorption and degradation rate.[4][5] this compound's mobility is expected to be in a similar range, but its slightly different polarity could lead to variations in its affinity for soil organic matter.

Transport in Water

This compound can enter water bodies through surface runoff from treated agricultural or urban areas and through leaching from the soil into groundwater.[2] Once in an aquatic system, its fate is governed by processes like hydrolysis, photolysis, and microbial degradation. Volatilization from water can also occur, although the low Henry's Law constant for diazinon suggests this is not a dominant process.[2]

Transport in Air

The potential for a chemical to be transported in the atmosphere depends on its volatility. Based on diazinon's vapor pressure, it is expected to exist in both the vapor and particulate phases in the atmosphere.[2] Atmospheric transport can occur through volatilization from soil and water surfaces and via spray drift during application.[2] The estimated atmospheric half-life for the vapor-phase reaction of diazinon with hydroxyl radicals is short, approximately 4 hours, suggesting rapid degradation in the air.[2]

Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism. It is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to that in the surrounding water. For diazinon, BCF values are generally less than 100, indicating that it does not significantly bioaccumulate in aquatic organisms.[2] Given the structural similarity, this compound is also expected to have a low potential for bioaccumulation.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the environmental fate and transport of this compound, primarily using data from its parent compound, diazinon.

Table 2: Soil Dissipation Half-Life (DT50) of Diazinon

| Soil Type | pH | Half-Life (days) | Reference |

| Sandy Loam | 4 | 66 | [2] |

| Sandy Loam | 7 | 209 | [2] |

| Sandy Loam | 10 | 153 | [2] |

| Clay Loam | 4 | 49 | [2] |

| Clay Loam | 7 | 124 | [2] |

| Clay Loam | 10 | 90 | [2] |

| Sandy Loam + Peat | 4 | 14 | [2] |

| Sandy Loam + Peat | 7 | 45 | [2] |

| Sandy Loam + Peat | 10 | 64 | [2] |

Table 3: Soil Sorption and Bioaccumulation of Diazinon

| Parameter | Value | Interpretation | Reference |

| Koc | 40 - 432 mL/g | Moderately Mobile | [2][4][5] |

| BCF | < 100 | Low Bioaccumulation Potential | [2] |

Experimental Protocols

Standardized experimental protocols are essential for determining the environmental fate of pesticides. The following are detailed methodologies for key experiments.

Terrestrial Field Dissipation Study (USEPA Guideline 835.6100)

This study is designed to determine the rate of pesticide dissipation under real-world field conditions, accounting for degradation, leaching, and runoff.

Methodology:

-

Site Selection: Choose at least two sites representative of the intended use areas, considering soil type, climate, and agricultural practices. The site should be well-characterized with respect to soil properties (texture, organic matter, pH), depth to groundwater, and slope.[7]

-

Plot Design: Establish replicate plots for treated and control (untreated) groups. Plots should be large enough to accommodate all sampling events.

-

Application: Apply the test substance (this compound or its parent compound) to the treated plots at the maximum recommended rate using application equipment that simulates typical agricultural practice.[8]

-

Soil Sampling: Collect soil cores from both treated and control plots at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days, and up to a year or more). Cores should be sectioned into different depths (e.g., 0-15 cm, 15-30 cm, etc.) to assess leaching.[7]

-

Sample Handling: Samples are immediately frozen and stored frozen until analysis to prevent further degradation.

-

Residue Analysis: Extract the pesticide and its transformation products from the soil samples using appropriate solvents. Analyze the extracts using a validated analytical method, such as GC-MS or LC-MS/MS.[9][10]

-

Data Analysis: Calculate the dissipation half-life (DT50 and DT90) of the parent compound and major metabolites using first-order kinetics or other appropriate models.[11]

Aquatic Dissipation Study (USEPA Guideline 835.6200)

This study evaluates the fate and transport of a pesticide in a natural aquatic environment.

Methodology:

-

Site Selection: Choose representative aquatic sites (e.g., ponds, ditches, or enclosed sections of larger water bodies) based on the pesticide's use pattern.[12]

-

Application: Apply the pesticide directly to the water surface or as a simulated runoff event to mimic real-world entry.

-

Sampling: Collect water and sediment samples at various time points and locations within the test site. Water samples are taken at different depths, and sediment cores are sectioned.

-

Analysis: Analyze water and sediment samples separately for the parent compound and its transformation products.

-

Data Analysis: Determine the dissipation half-life in both the water column and the sediment. Evaluate the partitioning of the pesticide between water and sediment over time.

Laboratory Photolysis Study

This experiment quantifies the rate of degradation due to sunlight.

Methodology:

-

Solution Preparation: Prepare a sterile, buffered aqueous solution of the test chemical (e.g., this compound).

-

Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp) with controlled temperature.[13] Dark controls (samples wrapped in foil) are run in parallel to account for non-photolytic degradation like hydrolysis.

-

Sampling: Collect samples from both the irradiated and dark control vessels at specified time intervals.

-

Analysis: Quantify the concentration of the test chemical in the samples using HPLC or a similar technique.

-

Rate Calculation: Calculate the photolysis rate constant and half-life by comparing the degradation in the light-exposed samples to the dark controls.[13][14]

Analytical Methods

The detection and quantification of this compound and its related compounds in environmental matrices are critical for fate studies.

-

Sample Preparation: Extraction techniques vary by matrix. For water, solid-phase extraction (SPE) is common.[15][16] For soil, methods include ultrasonic extraction with acetonitrile or pressurized liquid extraction (PLE).[10][16]

-

Analysis: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection and Gas Chromatography (GC) with nitrogen-phosphorus (NPD), flame photometric (FPD), or MS detectors are the principal methods for analyzing diazinon and its transformation products.[1][9][15] These methods are capable of separating and identifying this compound from diazinon and other metabolites.

Conclusion

This compound is an environmentally relevant transformation product of the insecticide diazinon, formed primarily through photolysis. Its environmental fate and transport are closely linked to its parent compound. Based on data for diazinon, this compound is expected to be moderately mobile in soil, have a low potential for bioaccumulation, and be susceptible to degradation through a combination of abiotic and biotic processes. However, a significant data gap exists for the specific environmental behavior and degradation rates of this compound itself. Future research should focus on conducting specific fate studies on this compound to accurately assess its environmental risk. The experimental protocols and analytical methods outlined in this guide provide a framework for generating such critical data.

References

- 1. This compound | 82463-42-1 | Benchchem [benchchem.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Diazinon CAS#: 333-41-5 [m.chemicalbook.com]

- 4. Diazinon-chemistry and environmental fate: a California perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

- 8. Terrestrial and Aquatic Field Dissipation - Waterborne Environmental [waterborne-env.com]

- 9. Analytical Methods for Extraction, Determination and Degradation of Diazinon in Soil Samples [jpoll.ut.ac.ir]

- 10. jpoll.ut.ac.ir [jpoll.ut.ac.ir]

- 11. Comprehensive Study of Difenoconazole in Soil: Kinetics, Dissipation, Metabolism, and Microbial Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. rsc.org [rsc.org]

- 14. cmascenter.org [cmascenter.org]

- 15. ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Environmental Fate of Isodiazinon: A Technical Guide to Abiotic and Biotic Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isodiazinon, an organophosphate insecticide and isomer of diazinon, is subject to environmental degradation through a combination of abiotic and biotic processes. While specific data on this compound is limited, extensive research on its close analog, diazinon, provides significant insights into its environmental fate. This technical guide synthesizes the available information on the abiotic and biotic degradation of this compound, leveraging data from diazinon to elucidate potential pathways and influencing factors. Key degradation routes include hydrolysis, photolysis, and microbial metabolism, leading to the formation of various transformation products. Understanding these degradation processes is critical for assessing the environmental impact and persistence of this compound.

Introduction

This compound, or O,S-diethyl O-(2-isopropyl-6-methyl-4-pyrimidinyl) phosphorothioate, is a structural isomer of the widely used organophosphate insecticide, diazinon. Its presence in the environment can result from its formation as a degradation product of diazinon, particularly through photolysis. The environmental persistence and potential toxicity of this compound necessitate a thorough understanding of its degradation pathways. This guide provides a comprehensive overview of the abiotic and biotic mechanisms that contribute to the breakdown of this compound, with a focus on data presentation, experimental protocols, and the visualization of degradation pathways.

Abiotic Degradation

Abiotic degradation of this compound involves chemical processes that are not mediated by living organisms. The primary abiotic routes are hydrolysis and photolysis.

Hydrolysis

Table 1: Hydrolysis Half-life of Diazinon at Various pH Levels

| pH | Temperature (°C) | Half-life (days) | Reference |

| 4 | 25 | 66 | [1] |

| 7 | 25 | 209 | [1] |

| 10 | 25 | 153 | [1] |

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. This compound is known to be a photolytic transformation product of diazinon under UV irradiation. This suggests that this compound itself is likely susceptible to further photodegradation. The process can be influenced by the presence of photosensitizers in the environment. Photodegradation of diazinon in water can lead to the formation of more polar and potentially more mobile transformation products.

Table 2: Photodegradation of Diazinon in Aqueous Systems

| Light Source | Medium | Half-life | Key Photoproducts | Reference |

| UV light | Water/soil suspension | Not specified | This compound, Diazoxon, Hydroxydiazinon | [2] |

| Simulated sunlight | Natural river water | 32 hours (for complete degradation) | 2-isopropyl-6-methylpyrimidin-4-ol | [2] |

| UV light with TiO2 | Aqueous suspension | 36.9 minutes | Not specified | [3] |

Biotic Degradation

Biotic degradation, mediated by microorganisms, is a crucial pathway for the dissipation of organophosphate pesticides in the environment. A diverse range of bacteria and fungi have been shown to degrade diazinon, and it is highly probable that similar microorganisms can metabolize this compound.

Microbial Metabolism

Microorganisms utilize enzymes such as hydrolases, oxidases, and phosphatases to break down complex organic molecules like this compound. The degradation of diazinon by various microbial strains has been extensively studied, revealing pathways that involve hydrolysis of the phosphoester bond, oxidation, and cleavage of the pyrimidine ring.[2][4][5][6] The primary metabolite is often 2-isopropyl-6-methyl-4-hydroxypyrimidine (IMHP).[7]

Table 3: Microbial Degradation of Diazinon by Various Strains

| Microorganism | Medium | Degradation Rate/Half-life | Reference |

| Sphingobium sp. DI-6 | Liquid culture (100 mg/L) | 91.8% degradation in 60 hours | [5] |

| Stenotrophomonas maltophilia, Pseudomonas stutzeri, Alcaligenes sp., Pantoea ananatis | Mineral salt medium (50 mg/kg) | Half-lives of 3.76 - 4.66 days | [8][9] |

| Pseudomonas peli, Burkholderia caryophylli, Brevundimonas diminuta | Mineral salt medium (20 mg/L) | Complete degradation within 12 days | |

| Serratia marcescens, Pseudomonas sp. | Mineral salt medium (50 mg/L) | 80-92% degradation within 14 days | |

| Aspergillus niger | Not specified | 90.02% hydrolysis in 14 days | [2][4] |

| Saccharomyces cerevisiae | Liquid culture (1000 mg/L) | 85.23% degradation in 0.5 hours | [2][4] |

Degradation Pathways

The degradation of this compound, inferred from studies on diazinon, likely proceeds through several key steps. The initial transformation can be either abiotic (photolysis to this compound from diazinon) or biotic.

Caption: Postulated abiotic degradation pathway of diazinon, including the formation of this compound.

The biotic degradation pathway involves microbial enzymes that cleave the ester linkage, a common mechanism for organophosphate detoxification.

Caption: Postulated biotic degradation pathway of this compound by microorganisms.

Experimental Protocols

Protocol for Determining Hydrolysis Rate

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Materials:

-

This compound standard

-

Sterile buffered solutions (pH 4, 7, and 9)

-

Amber glass vials with Teflon-lined caps

-

Incubator/water bath

-

HPLC-UV or GC-MS system

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

Spike the sterile buffered solutions with the this compound stock solution to a final concentration of 1-10 mg/L.

-

Aliquot the spiked solutions into amber glass vials, ensuring no headspace.

-

Prepare triplicate samples for each pH and a control with sterile water.

-

Incubate the vials at a constant temperature (e.g., 25°C) in the dark.

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), sacrifice one set of triplicate vials for each pH.

-

Analyze the concentration of this compound and any major degradation products using a validated HPLC-UV or GC-MS method.

-

Plot the natural logarithm of the concentration of this compound versus time to determine the first-order rate constant and the half-life for each pH.

Caption: Experimental workflow for determining the hydrolysis rate of this compound.

Protocol for Soil Biodegradation Study

Objective: To determine the rate of biotic degradation of this compound in soil and identify major metabolites.

Materials:

-

This compound standard (radiolabeled, e.g., with ¹⁴C, is recommended for metabolite tracking)

-

Fresh, sieved soil with known characteristics (pH, organic matter content, texture)

-

Sterilized soil (autoclaved) for abiotic control

-

Incubation flasks with traps for volatile organics and CO₂

-

Extraction solvent (e.g., acetonitrile/water mixture)

-

Analytical instruments (GC-MS, LC-MS/MS, Liquid Scintillation Counter if using radiolabel)

Procedure:

-

Characterize the soil for its physicochemical properties.

-

Adjust the soil moisture to 40-60% of its water-holding capacity.

-

Treat the soil with a known concentration of this compound. For biotic studies, use fresh soil. For abiotic controls, use sterilized soil.

-

Place the treated soil into incubation flasks. If using ¹⁴C-labeled this compound, include traps for ¹⁴CO₂ and volatile organics.

-

Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).

-

At specified time points, sacrifice triplicate soil samples.

-

Extract the soil samples with an appropriate solvent.

-

Analyze the extracts for the parent compound and degradation products using GC-MS or LC-MS/MS.

-

If using ¹⁴C-isodiazinon, analyze the CO₂ traps and soil extracts by liquid scintillation counting to determine mineralization and the mass balance.

-

Determine the dissipation half-life (DT50) of this compound in the soil.

Conclusion

The environmental degradation of this compound is a complex process driven by both abiotic and biotic mechanisms. While direct research on this compound is limited, the extensive data available for its isomer, diazinon, provides a robust framework for understanding its likely fate in the environment. Hydrolysis and photolysis are key abiotic degradation routes, while microbial metabolism, particularly by soil bacteria and fungi, plays a significant role in its biotic breakdown. The primary degradation products are expected to be similar to those of diazinon, with 2-isopropyl-6-methyl-4-hydroxypyrimidine being a major metabolite. Further research focusing specifically on the degradation kinetics and pathways of this compound is warranted to refine environmental risk assessments. The experimental protocols and degradation pathway models presented in this guide offer a foundation for such future investigations.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Environmental Occurrence, Toxicity Concerns, and Degradation of Diazinon Using a Microbial System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photodegradation Of Diazinon Pesticide In Suspension Of TiO2 | Jurnal ILMU DASAR [jid.jurnal.unej.ac.id]

- 4. Frontiers | Environmental Occurrence, Toxicity Concerns, and Degradation of Diazinon Using a Microbial System [frontiersin.org]

- 5. Frontiers | Isolation of a diazinon-degrading strain Sphingobium sp. DI-6 and its novel biodegradation pathway [frontiersin.org]

- 6. Isolation of a diazinon-degrading strain Sphingobium sp. DI-6 and its novel biodegradation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. omicsonline.org [omicsonline.org]

- 9. chinese.omicsonline.org [chinese.omicsonline.org]

Isodiazinon: An In-depth Technical Guide to its Metabolites and Transformation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction